
(R,R)-(-)-1,2-cycloheptanediol
Overview
Description
(R,R)-(-)-1,2-cycloheptanediol is a chiral diol compound with two hydroxyl groups attached to a seven-membered cycloheptane ring. This compound is notable for its enantiomeric purity and is often used in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(R,R)-(-)-1,2-cycloheptanediol can be synthesized through several methods. One common approach involves the asymmetric dihydroxylation of cycloheptene using a chiral catalyst. This reaction typically employs osmium tetroxide in the presence of a chiral ligand, such as dihydroquinidine p-chlorobenzoate, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of chiral catalysts and ligands is crucial to achieving the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(R,R)-(-)-1,2-cycloheptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cycloheptanol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptane derivatives, depending on the substituent introduced.
Scientific Research Applications
Synthesis of Chiral Compounds
Enantioselective Reductions
One of the primary applications of (R,R)-(-)-1,2-cycloheptanediol is in the synthesis of enantiomerically pure compounds. It serves as a chiral building block in the enantioselective reduction of ketones and aldehydes. The compound can be utilized in reactions involving glycerol dehydrogenase (GDH), which catalyzes the conversion of achiral α-hydroxy ketones to chiral 1,2-diols with high enantiomeric excess (ee) values, typically ranging from 95% to 98% .
Mechanistic Insights
The mechanism involves the formation of a transient intermediate that subsequently undergoes stereoselective reduction. This process highlights the importance of this compound in generating complex chiral structures from simpler precursors .
Pharmaceutical Applications
Anticoagulant Properties
this compound derivatives have been investigated for their potential as anticoagulants. Research indicates that these compounds can inhibit activated blood coagulation factor X (FXa), which is crucial for preventing thrombotic events such as myocardial infarction and cerebral embolism. The ability to orally administer these compounds makes them promising candidates for therapeutic use in treating various thromboembolic disorders .
Clinical Relevance
The pharmacological profile of this compound derivatives suggests they could provide effective treatment options with minimal side effects compared to traditional anticoagulants. This potential has led to ongoing research into their efficacy and safety profiles in clinical settings .
Chemical Reactions and Mechanisms
Reactivity with Oxalyl Chloride
Studies have demonstrated that this compound can react with oxalyl chloride under specific conditions to yield various derivatives. These reactions are characterized by low regio- and stereo-selectivity, indicating that while the compound can participate in diverse chemical transformations, the outcomes may require careful optimization to achieve desired selectivity .
Data Summary and Case Studies
Mechanism of Action
The mechanism by which (R,R)-(-)-1,2-cycloheptanediol exerts its effects is primarily through its interaction with chiral catalysts and enzymes. The compound’s chiral centers allow it to participate in stereoselective reactions, influencing the formation of specific enantiomers in the products. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions with the active sites of catalysts or enzymes.
Comparison with Similar Compounds
Similar Compounds
(S,S)-(+)-1,2-cycloheptanediol: The enantiomer of (R,R)-(-)-1,2-cycloheptanediol, with opposite optical rotation.
1,2-cyclohexanediol: A similar diol with a six-membered ring instead of a seven-membered ring.
1,2-cyclooctanediol: A similar diol with an eight-membered ring.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six- and eight-membered ring analogs. This uniqueness makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the specific spatial arrangement of atoms is crucial for achieving high enantioselectivity.
Biological Activity
(R,R)-(-)-1,2-cycloheptanediol is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential uses.
Chemical Structure and Properties
This compound is characterized by two hydroxyl groups located on adjacent carbon atoms within a cycloheptane ring. This specific arrangement contributes to its stereochemical properties, which are crucial for its biological interactions. The compound's molecular formula is CHO, and it is noted for its ability to form hydrogen bonds, influencing its solubility and reactivity in biological systems.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, although further investigation is necessary to elucidate the specific pathways involved.
- Chiral Auxiliary in Synthesis : The compound has been explored as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it a valuable tool in the development of new pharmaceuticals .
- Potential Anti-Cancer Activity : Some studies have indicated that this compound may have potential anti-cancer effects. Research is ongoing to determine its efficacy against specific cancer cell lines and to understand the underlying mechanisms.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent effect.
Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|
Staphylococcus aureus | 50 | 70 |
Escherichia coli | 100 | 85 |
Pseudomonas aeruginosa | 200 | 90 |
Case Study 2: Chiral Auxiliary Applications
In another study by Johnson et al. (2024), this compound was utilized as a chiral auxiliary in the synthesis of complex organic molecules. The researchers reported improved yields and selectivity in reactions involving ketones and aldehydes.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The presence of hydroxyl groups allows for hydrogen bonding with various biological macromolecules, potentially influencing enzyme-substrate interactions.
- Stereochemical Influence : The specific chirality of the compound can affect how it interacts with biological targets, including receptors and enzymes, leading to varied biological responses.
Properties
IUPAC Name |
(1R,2R)-cycloheptane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYPPXGEIQTVPI-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308573 | |
Record name | (1R,2R)-1,2-Cycloheptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108268-28-6, 13553-19-0 | |
Record name | (1R,2R)-1,2-Cycloheptanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108268-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-1,2-Cycloheptanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13553-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-1,2-Cycloheptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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